

comparative spectroscopic data of Bicyclo[3.3.1]nonane and its heteroanalogs

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Compound of Interest

Compound Name: Bicyclo[3.3.1]nonane

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A Comparative Guide to the Spectroscopic Properties of **Bicyclo[3.3.1]nonane** and Its Heteroanalogs

This guide provides a comparative analysis of the spectroscopic data for **bicyclo[3.3.1]nonane** and its key heteroanalogs, including nitrogen, oxygen, and sulfur-containing variants. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource for understanding the structural and electronic properties of these important bicyclic systems.

Introduction to Bicyclo[3.3.1]nonane Scaffolds

The **bicyclo[3.3.1]nonane** framework is a rigid, bridged carbocyclic system that serves as a foundational structure in many natural products and synthetic molecules of biological and chemical interest.[1] Its unique conformational properties make it an attractive scaffold in drug design, asymmetric catalysis, and supramolecular chemistry.[1][2] The introduction of heteroatoms (such as nitrogen, oxygen, or sulfur) into the bicyclic core dramatically influences the molecule's conformation, reactivity, and spectroscopic characteristics. This guide focuses on comparing the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of the parent **bicyclo[3.3.1]nonane** with its 9-oxa, 9-aza, and 9-thia analogs.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for **bicyclo[3.3.1]nonane** and its selected heteroanalogs. These values provide a baseline for understanding the influence of the





heteroatom on the spectral properties.

Table 1: ¹³C NMR Spectroscopic Data (ppm)

Compound	C1/C5 (Bridgehea d)	C2/C4/C6/C 8	C3/C7	C9	Reference
Bicyclo[3.3.1] nonane	28.9	32.5	22.3	35.8	[3]
9- Oxabicyclo[3. 3.1]nonane	32.5	68.9 (C1/C5)	26.2 (C2/C4/C6/C 8)	-	[4]
9- Azabicyclo[3. 3.1]nonane	56.0	35.6	25.2	14.7	[5]
9- Thiabicyclo[3. 3.1]nonane	37.0	30.8	26.4	-	[6]

Note: Data for 9-azabicyclo[3.3.1]nonane is for a derivative, and shifts may vary. Data for 9-thiabicyclo[3.3.1]nonane is for the 2,6-diol derivative.

Table 2: Infrared (IR) Spectroscopy Data (cm⁻¹)



Compound/Derivati ve	Key Absorptions (Functional Group)	Description	Reference
Bicyclo[3.3.1]nonane- 2,6-dione	~1710	C=O stretch	[7]
(endo,endo)-9- Thiabicyclo[3.3.1]nona ne-2,6-diol	3300, 1025	O-H stretch, C-O stretch	[6]
Functionalized Oxabicyclo[3.3.1]nona nes	1710-1735	C=O stretch (ester/ketone)	[8]
9- Azabicyclo[3.3.1]nona ne-N-oxyl	Not specified	N-O radical	[5]

Note: IR data for the parent, unsubstituted compounds are not readily available in the search results. Data for functionalized derivatives are provided to illustrate typical absorption regions.

Table 3: Mass Spectrometry (MS) Data



Compound	Molecular Formula	Molecular Weight (g/mol)	Key Fragments (m/z)	Reference
Bicyclo[3.3.1]non ane	C9H16	124.22	124 (M+)	[3]
9- Oxabicyclo[3.3.1] nonane	C8H14O	126.20	126 (M+)	[4]
9- Azabicyclo[3.3.1] nonane	C8H15N	125.21	125 (M+)	[9]
9- Thiabicyclo[3.3.1]nonane	C8H14S	142.26	142 (M+)	[10]
Bicyclo[3.3.1]non ane-2,6-dione	C9H12O2	152.19	152 (M+)	[11]

Experimental Protocols

The data presented in this guide are typically acquired using standard spectroscopic techniques. The general protocols for each are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the carbon-hydrogen framework of molecules.

- Sample Preparation: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, d⁶-DMSO) to a concentration of 5-10 mg/mL.[12]
- Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer, often operating at frequencies of 300 MHz or higher. Tetramethylsilane (TMS) is commonly used as an internal standard.



 Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the structure. 2D NMR techniques like COSY and HSQC can be used for more complex structures to establish connectivity.[13]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[14]

- Sample Preparation: Liquid samples can be analyzed as a thin film between two salt (NaCl or KBr) plates.[14] Solid samples are often prepared as a potassium bromide (KBr) pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory.[15]
- Data Acquisition: The sample is scanned with IR radiation, typically over the range of 4000-400 cm⁻¹.[16]
- Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds and functional groups within the molecule.

Mass Spectrometry (MS)

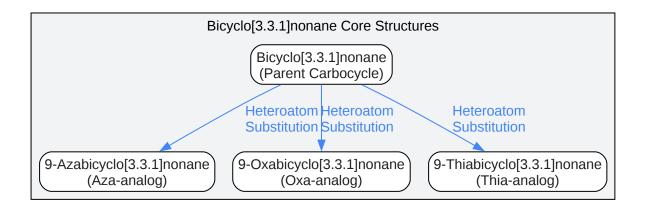
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[17]

- Sample Preparation: A small amount of the sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a low concentration (e.g., 10-100 μg/mL).[18] The solution must be free of non-volatile salts and particulates.[18][19]
- Ionization and Analysis: The sample is introduced into the mass spectrometer and ionized, commonly using Electron Ionization (EI) or Electrospray Ionization (ESI).[20] The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.[17]
- Analysis: The spectrum displays the relative abundance of different ions. The peak with the highest m/z value often corresponds to the molecular ion (M+), providing the molecular weight.[17]

Visualization of Concepts

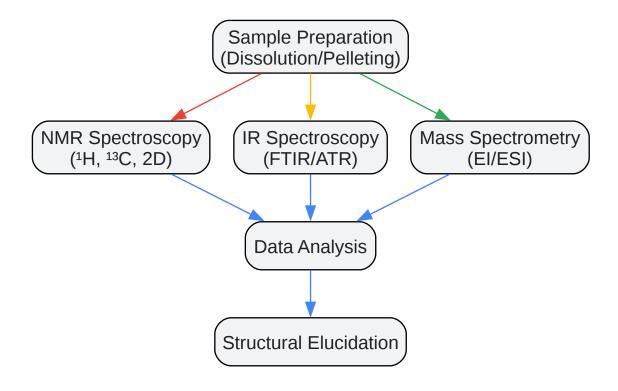


The following diagrams illustrate the relationship between the compounds and a typical workflow for their analysis.



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Caption: Relationship between Bicyclo[3.3.1]nonane and its heteroanalogs.



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Caption: General experimental workflow for spectroscopic analysis.

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